molecular formula C10H21ClN2O B1403455 N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine hydrochloride CAS No. 1403763-33-6

N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine hydrochloride

Cat. No. B1403455
M. Wt: 220.74 g/mol
InChI Key: HWXRWXQDEUKNMO-PPHPATTJSA-N
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Description

“N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine hydrochloride” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

The chemical reactions leading to the formation of various piperidine derivatives include intra- and intermolecular reactions . These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis of N-heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, representing a significant method for accessing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial motifs in many natural products and therapeutically relevant molecules (Philip et al., 2020).

Organic Synthesis

N-halo reagents, such as N-haloamines, amides, and sulfonamides, play a critical role in various organic transformations. These include oxidation reactions, halogenation of saturated and unsaturated compounds, and acylation of alcohols, phenols, amines, or thiols. The application of these reagents in organic synthesis underscores their versatility and the potential for the development of new reagents and methodologies in this field (Kolvari et al., 2007).

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that the future directions in the field of drug discovery could involve further exploration of the potential therapeutic applications of piperidine derivatives, including “N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine hydrochloride”.

properties

IUPAC Name

N-methyl-N-[(3S)-oxolan-3-yl]piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-12(10-4-7-13-8-10)9-2-5-11-6-3-9;/h9-11H,2-8H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXRWXQDEUKNMO-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2CCOC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCOC1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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